molecular formula C31H29N3OS B11056093 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

1-(4-Methoxyphenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Cat. No.: B11056093
M. Wt: 491.6 g/mol
InChI Key: HMAODIAVIYOAON-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as substituted phenylamines and phenylthioamides. These intermediates are then subjected to cyclization reactions under controlled conditions to form the diazacyclopenta[CD]azulene core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes, receptors, or nucleic acids.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Researchers may study its effects on various disease models and evaluate its efficacy and safety as a drug candidate.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide shares structural similarities with other diazacyclopenta[CD]azulenes and related heterocyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group. These features may impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H29N3OS

Molecular Weight

491.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-(4-methylphenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29N3OS/c1-21-11-13-22(14-12-21)27-20-34-29(30(36)32-24-8-4-3-5-9-24)28(23-15-17-25(35-2)18-16-23)26-10-6-7-19-33(27)31(26)34/h3-5,8-9,11-18,20H,6-7,10,19H2,1-2H3,(H,32,36)

InChI Key

HMAODIAVIYOAON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=S)NC6=CC=CC=C6

Origin of Product

United States

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